molecular formula C9H12N2O4 B10909310 1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid

1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B10909310
M. Wt: 212.20 g/mol
InChI Key: VVQILFYIGVXDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C9H12N2O4 It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

The synthesis of 1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of isopropyl hydrazine with ethyl acetoacetate to form the pyrazole ring, followed by esterification and carboxylation reactions to introduce the methoxycarbonyl and carboxylic acid groups, respectively. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms or other substituents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Isopropyl-4-methyl-1H-pyrazole-3-carboxylic acid: This compound has a methyl group instead of a methoxycarbonyl group, which may result in different chemical and biological properties.

    1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid: This compound has the carboxylic acid group at a different position on the pyrazole ring, which can affect its reactivity and applications.

    1-Isopropyl-4-methoxybenzene: Although structurally different, this compound shares the isopropyl and methoxy groups, making it a useful comparison for understanding the effects of these substituents.

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyrazole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

4-methoxycarbonyl-1-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C9H12N2O4/c1-5(2)11-4-6(9(14)15-3)7(10-11)8(12)13/h4-5H,1-3H3,(H,12,13)

InChI Key

VVQILFYIGVXDQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.